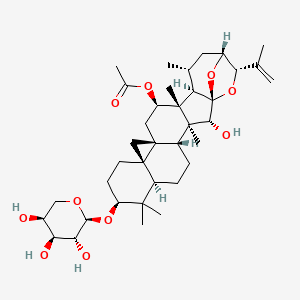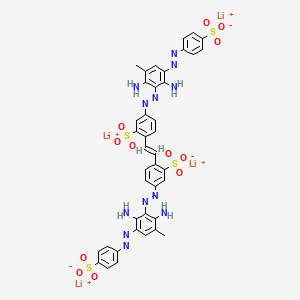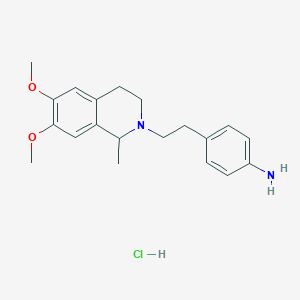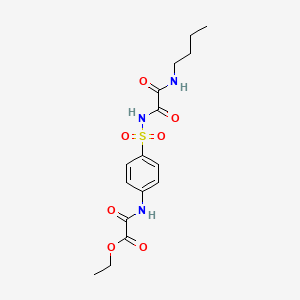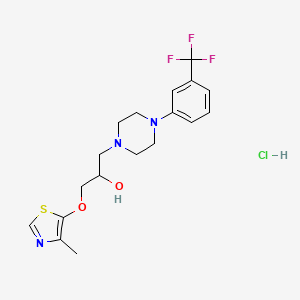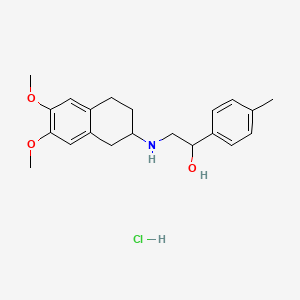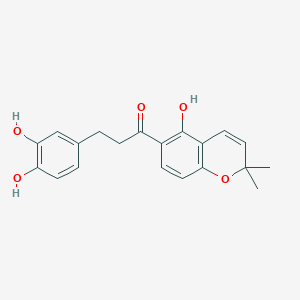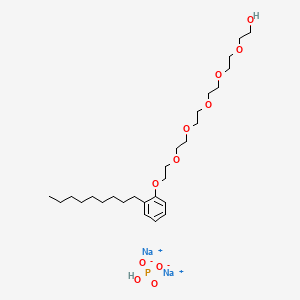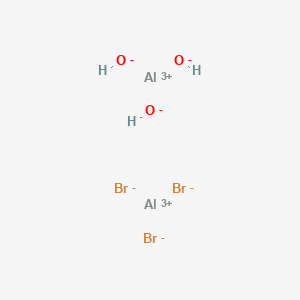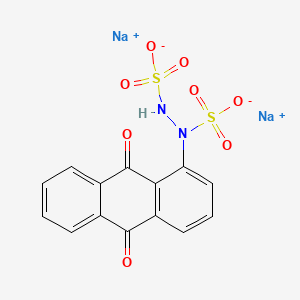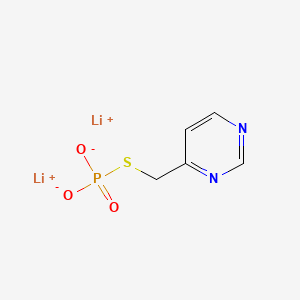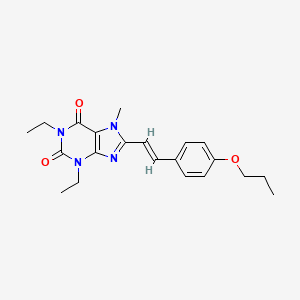
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their stimulant effects, particularly on the central nervous system. They are commonly used in medicine for their bronchodilator and vasodilator properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the xanthine ring.
Reduction: This can lead to the formation of different derivatives with altered biological activity.
Substitution: Common in the modification of the xanthine ring to produce various analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted xanthine derivatives with potentially different pharmacological properties.
科学的研究の応用
Chemistry: As a model compound for studying xanthine derivatives.
Biology: For investigating its effects on cellular processes.
Medicine: Potential use as a bronchodilator or vasodilator.
Industry: Possible applications in the development of new pharmaceuticals.
作用機序
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine likely involves interaction with adenosine receptors, similar to other xanthine derivatives. This interaction can lead to increased levels of cyclic AMP, resulting in various physiological effects such as bronchodilation and vasodilation.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine may have unique properties due to its specific chemical structure, which could result in different pharmacological effects compared to other xanthine derivatives.
特性
CAS番号 |
155271-31-1 |
|---|---|
分子式 |
C21H26N4O3 |
分子量 |
382.5 g/mol |
IUPAC名 |
1,3-diethyl-7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3/c1-5-14-28-16-11-8-15(9-12-16)10-13-17-22-19-18(23(17)4)20(26)25(7-3)21(27)24(19)6-2/h8-13H,5-7,14H2,1-4H3/b13-10+ |
InChIキー |
DXJUOFIXNGIKFE-JLHYYAGUSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC |
正規SMILES |
CCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


